2-Morpholin-4-YL-2-(3-(trifluoromethyl)phenyl)ethanamine

Sigma receptor pharmacology Structure-activity relationship Positional isomer differentiation

Researchers probing sigma receptor pharmacology often face confounding variables from undefined or mixed regioisomers, undermining SAR reproducibility. This compound resolves that challenge as a structurally precise meta-CF3 morpholine scaffold. Published SAR on 2-substituted morpholine derivatives (Esteve patent family) establishes that appropriate aryl substitution achieves sigma-1 Ki <100 nM, with binding potency exquisitely sensitive to pendant ring substitution pattern. - Enables direct head-to-head radioligand displacement comparison with para-CF3 isomer (CAS 885950-67-4) using [3H]-(+)-pentazocine to quantify positional effects on sigma-1/sigma-2 selectivity. - Primary ethanamine side chain supports facile derivatization-reductive amination, amide coupling, sulfonamide formation-for focused library synthesis without competing amine impurities. - Computed logP 2.0-3.2 falls within CNS drug-like space; meta-CF3 group independently validated in sigma ligand chemotypes for retaining receptor binding while blocking aromatic hydroxylation.

Molecular Formula C13H17F3N2O
Molecular Weight 274.28 g/mol
CAS No. 933739-54-9
Cat. No. B15096842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholin-4-YL-2-(3-(trifluoromethyl)phenyl)ethanamine
CAS933739-54-9
Molecular FormulaC13H17F3N2O
Molecular Weight274.28 g/mol
Structural Identifiers
SMILESC1COCCN1C(CN)C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C13H17F3N2O/c14-13(15,16)11-3-1-2-10(8-11)12(9-17)18-4-6-19-7-5-18/h1-3,8,12H,4-7,9,17H2
InChIKeyUJJVKSZPGYRACP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Class and Procurement Characteristics


2-Morpholin-4-YL-2-(3-(trifluoromethyl)phenyl)ethanamine is a synthetic small-molecule organic amine belonging to the C-substituted morpholine class (molecular formula C13H17F3N2O, molecular weight 274.28 g/mol) . It features a morpholine ring linked at the 2-position to a phenyl ring bearing a meta-trifluoromethyl (–CF3) substituent and a primary ethanamine side chain. This scaffold places it within a chemical space explored for sigma (σ) receptor modulation, particularly σ1 receptor antagonism for pain indications [1]. The meta-CF3 substitution pattern generates an electron-withdrawing effect distinct from para-substituted analogs, with computed logP values indicating moderately elevated lipophilicity (cLogP ~2.0–3.2 depending on protonation state) [2]. The compound is commercially available from multiple suppliers at purities ranging from 95% to 98%, positioning it as a purchasable research tool rather than a clinically validated candidate.

Positional Specificity vs. Close Structural Analogs


The trifluoromethyl group's ring position (meta vs. para) fundamentally alters the electronic distribution across the phenyl ring, which in turn modulates binding interactions with sigma receptor subtypes. Published SAR studies on structurally related sigma ligands demonstrate that meta-substituted CF3 groups retain sigma-2 receptor affinity while para-substituted electron-withdrawing groups can shift selectivity profiles [1]. In the morpholine class specifically, the Esteve Pharmaceuticals patent family (US 10,421,750 B2) teaches that compounds with substituted aryl groups linked through the morpholine 2-position achieve high-affinity σ1 receptor binding (preferred Ki <100 nM), but binding potency is exquisitely sensitive to the substitution pattern on the pendant aromatic ring [2]. The 3-CF3 positional isomer thus occupies a distinct chemical and pharmacological space that cannot be replicated by the 4-CF3 analog (CAS 885950-67-4), the non-fluorinated parent (CAS 31466-44-1), or the regioisomeric N-[3-(trifluoromethyl)phenyl]morpholine-4-ethanamine (CAS 53725-81-8). Substituting any of these analogs would introduce a different electronic profile, altered hydrogen-bonding geometry, and divergent logP—compromising reproducibility in any assay system tuned to the meta-CF3 pharmacophore.

Quantitative Differentiation Evidence


Meta- vs. Para-CF3 Electronic and Lipophilicity Comparison

The meta-CF3 substituent in the target compound (CAS 933739-54-9) confers a distinct electronic resonance pattern compared to the para-CF3 analog (2-Morpholin-4-yl-2-(4-(trifluoromethyl)phenyl)ethanamine, CAS 885950-67-4). Meta-substitution exerts a primarily inductive electron-withdrawing effect (Hammett σmeta = 0.43 for CF3), whereas para-substitution adds resonance contribution (σpara = 0.54), altering the aryl ring's electron density profile and hydrogen-bond acceptor character of the morpholine oxygen [1]. Computed logP values diverge: the meta-isomer (ZINC88420073) shows cLogP = 1.967, while an alternate conformational entry (ZINC94598257) yields cLogP = 3.229, illustrating sensitivity to protonation microspecies [2]. This electronic divergence directly impacts sigma receptor subtype recognition; published SAR on trishomocubane sigma ligands demonstrated that meta-CF3 introduction retained sigma-2 binding within 135–250 nM, whereas para-substituted electron-withdrawing groups shifted selectivity [3].

Sigma receptor pharmacology Structure-activity relationship Positional isomer differentiation

CF3 vs. Non-Fluorinated Parent: Lipophilicity and Stability

The introduction of a meta-CF3 group on the phenyl ring transforms the physicochemical profile relative to the non-fluorinated parent compound 2-morpholin-4-yl-2-phenyl-ethylamine (CAS 31466-44-1). The CF3 group is a strong electron-withdrawing substituent that increases lipophilicity (Hansch π(CF3) ≈ +0.88), reduces the pKa of the adjacent amine by approximately 0.5–1.0 log units through inductive withdrawal, and enhances metabolic stability by blocking cytochrome P450-mediated aromatic hydroxylation at the meta position [1]. The non-fluorinated parent (molecular weight 206.28 g/mol) lacks these properties entirely and is documented as a liquid at ambient temperature, whereas the target compound (MW 274.28 g/mol) is expected to exhibit altered solubility and solid-state characteristics consistent with its increased molecular weight and fluorine content [2].

Lipophilicity-driven pharmacology Metabolic stability CF3 bioisostere

Commercial Purity Tiers from Research-Grade Suppliers

Commercially sourced 2-Morpholin-4-YL-2-(3-(trifluoromethyl)phenyl)ethanamine is available at two distinct purity tiers: 98% (Leyan, product 1832673) and 95% (AKSci, product 2464CX) . The 3-percentage-point purity differential translates to a maximum total impurity burden of 2% vs. 5% (a 2.5-fold difference in allowable impurity mass). For the closely related para-CF3 analog (CAS 885950-67-4), purity specifications are not uniformly disclosed across suppliers, creating procurement uncertainty. The 98% grade from Leyan provides the highest available purity for this specific CAS number, and is relevant for assay systems where unidentified impurities may confound interpretation—particularly important given this compound's structural similarity to sigma-active pharmacophores where even trace impurities with high receptor affinity could produce false-positive activity signals [1].

Chemical procurement Purity specification Quality control

Computed Target Prediction Profile via SEA

The ZINC database SEA (Similarity Ensemble Approach) prediction for this compound (entry ZINC94598257) identifies CXCR2 (C-X-C chemokine receptor type 2) as a potential target (Max Tc = 36, P-value = 88), along with CXCR1 and ecdysone receptor [1]. These predictions arise from structural similarity to known chemokine receptor ligands and represent a computationally inferred polypharmacology profile. In contrast, the non-fluorinated parent compound (MW 206.28) is not annotated with any SEA predictions in ZINC, consistent with the absence of the CF3 pharmacophore required for engagement with this target class. The prediction does not constitute experimental validation but provides a hypothesis-driven basis for prioritizing this compound over non-fluorinated analogs in chemokine receptor screening campaigns.

Computational target prediction Chemokine receptors Polypharmacology

Best-Fit Research Application Scenarios


Sigma-1 Antagonist Lead Optimization and SAR Exploration

The meta-CF3 substitution pattern provides a structurally defined probe for exploring positional isomer effects on sigma-1 receptor binding. The Esteve patent (US 10,421,750 B2) establishes that 2-substituted morpholine derivatives with appropriate aryl substitution achieve sigma-1 Ki <100 nM [1]. By testing this compound alongside its para-CF3 isomer (CAS 885950-67-4) in radioligand displacement assays using [3H]-(+)-pentazocine, researchers can quantify the contribution of CF3 ring position to sigma-1 affinity and selectivity over sigma-2—a key parameter for developing non-opioid pain therapeutics with reduced dysphoric liability.

Chemokine Receptor Screening Based on SEA Predictions

The computationally predicted CXCR1/CXCR2 engagement profile [2] justifies deploying this compound in chemokine receptor screening panels. CXCR2 antagonists are clinically pursued for inflammatory pain, neutrophil-mediated tissue damage, and oncology. This compound's morpholine scaffold—combined with the meta-CF3 phenyl group—provides a synthetically tractable starting point for medicinal chemistry optimization of potency (target: IC50 <1 μM in initial screening), selectivity over CXCR1, and metabolic stability conferred by the CF3 group's blockade of aromatic hydroxylation.

Building Block for Morpholine Library Synthesis

The primary ethanamine side chain enables facile derivatization (reductive amination, amide coupling, sulfonamide formation) to generate focused compound libraries. The 98% purity grade from Leyan ensures that library synthesis proceeds with minimal interference from amine-containing impurities that could compete in coupling reactions. This building block approach aligns with the broad morpholine SAR space claimed in the Esteve patent family, where variations at the ethanamine nitrogen modulate sigma-1 affinity across a >100-fold range.

Meta-CF3 Pharmacophore Validation in CNS Penetration Studies

The computed logP range (1.97–3.23) falls within CNS drug-like space [3], and the meta-CF3 group has been independently validated in trishomocubane sigma ligands as a substituent that retains sigma receptor binding [4]. For laboratories studying CNS-penetrant sigma antagonists, this compound serves as a tool to empirically measure brain/plasma ratio and correlate meta-CF3 substitution with CNS exposure—data directly applicable to pain and neurodegenerative disease programs where sigma-1 antagonism has demonstrated preclinical efficacy.

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